N,N-Bis(1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide
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Overview
Description
N,N-Bis(1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N,N-Bis(1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide typically involves the reaction of 2-mercaptobenzothiazole with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent any unwanted side reactions .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process while ensuring the purity and yield of the product. This can be achieved through optimization of reaction parameters and the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
N,N-Bis(1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N-Bis(1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide has several scientific research applications:
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N,N-Bis(1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately results in cell death . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
N,N-Bis(1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide can be compared with other benzothiazole derivatives such as:
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Benzothiazole-2-thiol: Exhibits antimicrobial and antifungal properties similar to this compound.
The uniqueness of this compound lies in its trifluoro group, which enhances its chemical stability and biological activity compared to other benzothiazole derivatives .
Properties
CAS No. |
61881-14-9 |
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Molecular Formula |
C16H8F3N3S3 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N,N-bis(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanethioamide |
InChI |
InChI=1S/C16H8F3N3S3/c17-16(18,19)13(23)22(14-20-9-5-1-3-7-11(9)24-14)15-21-10-6-2-4-8-12(10)25-15/h1-8H |
InChI Key |
ROKWIDTYTZSKQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(C3=NC4=CC=CC=C4S3)C(=S)C(F)(F)F |
Origin of Product |
United States |
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